![molecular formula C27H37ClFN3O12 B130783 马来酸莫沙必利二水合物 CAS No. 156925-25-6](/img/structure/B130783.png)
马来酸莫沙必利二水合物
描述
Mosapride citrate dihydrate is a gastroprokinetic agent that acts as a selective 5-HT4 receptor agonist. It is primarily used to stimulate gastric motility and accelerate gastric emptying throughout the gastrointestinal tract. This compound is commonly used in the treatment of gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .
科学研究应用
Clinical Applications
- Functional Dyspepsia :
-
Pediatric Functional Constipation :
- A retrospective study involving 18 pediatric patients with functional constipation showed that mosapride significantly improved bowel movement frequency when combined with conventional laxatives. The treatment duration until complete remission was notably shorter in the mosapride group compared to controls .
-
Postoperative Nausea and Vomiting (PONV) :
- Research highlighted that adding oral mosapride to standard antiemetic regimens reduced the incidence of PONV significantly, especially in patients undergoing total joint arthroplasty. The study reported a higher rate of complete response and improved bowel function among those treated with mosapride .
-
Colonoscopy Preparation :
- A randomized trial assessed the efficacy of mosapride in reducing the volume of polyethylene glycol (PEG)-electrolyte solution required for bowel preparation before colonoscopy. Results indicated that patients receiving a lower volume of PEG combined with mosapride achieved adequate bowel preparation rates comparable to those receiving a standard volume .
Veterinary Applications
Mosapride citrate dihydrate is also utilized in veterinary medicine, particularly for dogs experiencing gastrointestinal motility issues. Clinical studies demonstrated its efficacy in improving appetite and reducing vomiting associated with decreased upper gastrointestinal motility .
Table 1: Efficacy of Mosapride in Various Conditions
Condition | Study Population | Treatment Duration | Outcome |
---|---|---|---|
Functional Dyspepsia | Adults | 4 weeks | Significant symptom relief |
Pediatric Functional Constipation | Children (18 Patients) | 3 months | Increased bowel movement frequency |
Postoperative Nausea/Vomiting | Surgical Patients | Post-op period | Reduced incidence of nausea |
Colonoscopy Preparation | Adults (252 Patients) | Single session | Adequate bowel preparation rates achieved |
Table 2: Side Effects and Precautions
Side Effect | Frequency | Notes |
---|---|---|
Diarrhea | Common | Monitor hydration status |
Abdominal Pain | Moderate | May require dose adjustment |
Dizziness | Rare | Caution advised when driving |
作用机制
生化分析
Biochemical Properties
Mosapride citrate dihydrate selectively stimulates 5-HT4 receptors . Its primary metabolite, M1, also has a competitive antagonistic effect on 5HT3 receptors . This dual action allows Mosapride citrate dihydrate to accelerate gastric emptying and promote motility throughout the entire gastrointestinal tract .
Cellular Effects
Mosapride citrate dihydrate influences cell function by accelerating gastric emptying and promoting motility throughout the entire gastrointestinal tract . It is used for the treatment of gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome .
Molecular Mechanism
The molecular mechanism of Mosapride citrate dihydrate involves its action as a selective 5HT4 agonist . Its major active metabolite, M1, additionally acts as a 5HT3 antagonist . These actions allow it to accelerate gastric emptying and promote motility throughout the entire gastrointestinal tract .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Mosapride citrate dihydrate in laboratory settings. One study found that Mosapride citrate dihydrate does not benefit the recovery of intestinal motility after minimally invasive gastrectomy in patients with gastric cancer .
Metabolic Pathways
Mosapride citrate dihydrate is involved in the serotonin (5-HT) pathway, where it acts as a selective 5HT4 agonist . Its major active metabolite, M1, additionally acts as a 5HT3 antagonist .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mosapride citrate dihydrate involves the reaction of mosapride with citric acid in the presence of a solvent. The process typically includes the following steps:
Reactants: Mosapride and citric acid are introduced into a reactor along with a suitable solvent.
Stirring: The mixture is stirred to ensure proper mixing and reaction.
Cooling: The reaction mixture is cooled to precipitate the mosapride citrate dihydrate.
Filtration: The precipitate is filtered and washed to obtain the pure compound.
Industrial Production Methods
Industrial production of mosapride citrate dihydrate follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, with minimal residual impurities. The resulting pharmaceutical formulations have excellent physical properties, making them suitable for controlled-release compositions .
化学反应分析
Types of Reactions
Mosapride citrate dihydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of mosapride citrate dihydrate .
相似化合物的比较
Similar Compounds
Cisapride: Another 5-HT4 receptor agonist used to treat gastrointestinal motility disorders.
Tegaserod: A selective 5-HT4 receptor agonist used for irritable bowel syndrome.
Prucalopride: A highly selective 5-HT4 receptor agonist used for chronic constipation
Uniqueness
Mosapride citrate dihydrate is unique due to its dual action as a 5-HT4 receptor agonist and a 5-HT3 antagonist. This dual mechanism enhances its efficacy in treating gastrointestinal disorders while minimizing side effects. Additionally, its favorable pharmacokinetic profile and minimal cardiovascular effects make it a preferred choice over other similar compounds .
生物活性
Mosapride citrate dihydrate is a gastroprokinetic agent primarily utilized for enhancing gastrointestinal motility. It functions as a selective agonist of the 5-hydroxytryptamine 4 (5-HT4) receptor, which plays a significant role in the modulation of gastrointestinal functions. This article delves into the biological activity of mosapride citrate dihydrate, examining its pharmacodynamics, therapeutic applications, and relevant case studies.
Mosapride exerts its effects by selectively activating the 5-HT4 receptors located in the gastrointestinal tract. This activation leads to increased release of acetylcholine from enteric neurons, enhancing peristalsis and gastric emptying. The mechanism can be summarized as follows:
- 5-HT4 Receptor Activation : Binding to these receptors stimulates adenylate cyclase activity, increasing intracellular cAMP levels.
- Enhanced Motility : This cascade promotes smooth muscle contraction and accelerates gastrointestinal transit time.
Pharmacokinetics
The pharmacokinetic profile of mosapride citrate dihydrate is characterized by rapid absorption and elimination. Key pharmacokinetic parameters include:
Therapeutic Applications
Mosapride is indicated for various gastrointestinal disorders, including:
- Functional Dyspepsia : Alleviates symptoms such as bloating and discomfort.
- Gastroesophageal Reflux Disease (GERD) : Improves gastric emptying and reduces reflux episodes.
- Irritable Bowel Syndrome (IBS) : Helps manage symptoms associated with bowel motility disturbances.
Side Effects
Common side effects associated with mosapride include:
- Dry mouth
- Abdominal pain
- Dizziness
- Nausea
- Diarrhea or constipation
Notably, mosapride has minimal cardiovascular effects, differentiating it from other prokinetic agents .
Case Studies and Research Findings
Several studies have highlighted the efficacy and safety profile of mosapride citrate dihydrate:
- Efficacy in Functional Dyspepsia :
- Postoperative Ileus :
- Neurogenic Effects :
Toxicology Studies
Toxicological assessments have been conducted to evaluate the safety of mosapride:
- Acute Toxicity : In rodent studies, no significant adverse effects were observed at doses up to 1000 mg/kg/day.
- Chronic Toxicity : Long-term administration revealed liver enlargement and changes in plasma cholesterol levels at high doses (300 mg/kg/day), with a no-observed-adverse-effect level established at 10 mg/kg/day for chronic toxicity studies .
属性
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide;2-hydroxypropane-1,2,3-tricarboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3.C6H8O7.2H2O/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14;7-3(8)1-6(13,5(11)12)2-4(9)10;;/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIQHMTGSGTFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClFN3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979874 | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636582-62-2, 156925-25-6 | |
Record name | Mosapride citrate dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0636582622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--4-amino-5-chloro-2-ethoxy-N-({4-[(4-fluorophenyl)methyl]morpholin-2-yl}methyl)benzene-1-carboximidic acid--water (1/1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10979874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mosapride citrate dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide citrate dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOSAPRIDE CITRATE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73033I28Y6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。